molecular formula C15H21N7O3 B2662850 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034276-92-9

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No. B2662850
M. Wt: 347.379
InChI Key: WIGBQCCYVDBLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H21N7O3 and its molecular weight is 347.379. The purity is usually 95%.
BenchChem offers high-quality 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have been exploring the synthesis of novel compounds derived from or related to the chemical structure of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide. These compounds include derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. The synthesis involves various chemical reactions, aiming to explore the potential of these compounds as anti-inflammatory and analgesic agents. Through these synthetic efforts, compounds have been identified with significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2) and shown analgesic and anti-inflammatory activities in models compared with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Another area of application involves the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, showing antimicrobial properties. These derivatives were synthesized using citrazinic acid as a starting material and tested for their antibacterial and antifungal activities against various strains, comparing favorably to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anticancer Activity

Research on derivatives of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide also extends to exploring their potential anticancer activities. For example, novel pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity against human breast adenocarcinoma (MCF-7) and liver carcinoma (HepG2) cell lines. Some of these compounds exhibited significant inhibitory activity, highlighting their potential as anticancer agents (Abdellatif et al., 2014).

Exploring Chemical Properties

The compound and its derivatives have also been a subject of study for understanding their chemical properties, such as hydrogen bonding patterns, crystal structures, and potential for forming stable heterocyclic structures. These studies provide valuable insights into the molecular arrangements and stability, contributing to the broader knowledge of chemical and pharmaceutical sciences (Trilleras et al., 2008).

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O3/c1-9-10(2)17-8-22(13(9)24)7-12(23)16-6-11-18-14(21(3)4)20-15(19-11)25-5/h8H,6-7H2,1-5H3,(H,16,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGBQCCYVDBLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCC2=NC(=NC(=N2)OC)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide

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